molecular formula C11H15NO5S2 B7810664 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate

Cat. No.: B7810664
M. Wt: 305.4 g/mol
InChI Key: APLUBTCOCUIMAN-UHFFFAOYSA-M
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Description

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate is a chemical compound with the molecular formula C11H15NO5S2 and a molecular weight of 305.37 . This compound is known for its unique structural properties, which include a benzothiazole ring substituted with methoxy and dimethyl groups, and a methyl sulfate counterion.

Preparation Methods

The synthesis of 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate typically involves the reaction of 5-methoxy-2,3-dimethylbenzothiazole with methyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Chemical Reactions Analysis

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate undergoes various chemical reactions, including:

Scientific Research Applications

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Similar compounds to 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate include:

Properties

IUPAC Name

5-methoxy-2,3-dimethyl-1,3-benzothiazol-3-ium;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NOS.CH4O4S/c1-7-11(2)9-6-8(12-3)4-5-10(9)13-7;1-5-6(2,3)4/h4-6H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUBTCOCUIMAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)OC)C.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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